molecular formula C12H17N B13619843 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine

2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine

Cat. No.: B13619843
M. Wt: 175.27 g/mol
InChI Key: MIZYALPYFYDFQS-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine is a synthetic amine derivative of the indane scaffold, designed for advanced pharmaceutical and life science research. Compounds based on the 2,3-dihydro-1H-indene structure are recognized as important intermediates in the discovery of bioactive molecules . Specifically, structural analogs of this compound, such as those featuring the indoline core, have been identified through targeted SAR studies as promising scaffolds that interact with plant RCAR/(PYR/PYL) receptor proteins, showing affinity comparable to the essential plant hormone abscisic acid (ABA) . This suggests its potential application in the study of plant biology and receptor interactions. Furthermore, research into similar dihydro-1H-inden-1-amine derivatives is critical in neuropharmacology, evidenced by their role in the development of anti-Parkinson's drugs like rasagiline . As a secondary amine, this compound serves as a versatile building block for medicinal chemists to explore structure-activity relationships and develop novel therapeutic candidates targeting the central nervous system. It is a valuable intermediate for the synthesis of more complex, disubstituted amines that may possess useful pharmacological properties .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-N-methylethanamine

InChI

InChI=1S/C12H17N/c1-13-8-7-10-5-6-11-3-2-4-12(11)9-10/h5-6,9,13H,2-4,7-8H2,1H3

InChI Key

MIZYALPYFYDFQS-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine typically involves:

  • Formation of the indane ring system or use of a pre-formed indane derivative.
  • Introduction of the ethanamine side chain at the 5-position of the indane.
  • Methylation of the amine nitrogen to yield the N-methyl derivative.

Specific Synthetic Routes

Reductive Amination of Indanone Precursors

One common strategy is the reductive amination of 5-formyl-2,3-dihydro-1H-indene or related aldehydes with methylamine or N-methylated amines. This involves:

  • Condensation of the aldehyde with methylamine to form an imine intermediate.
  • Reduction of the imine using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the secondary amine.

This approach is supported by analogous procedures where aldehydes undergo reductive amination with various amines to afford substituted amines in moderate to good yields.

Protection and Deprotection Strategies

In some cases, the amino group on the indane ring is protected during synthesis to prevent side reactions. For example:

  • Use of phthalimido and acetyl protective groups to mask reactive amines during intermediate steps.
  • Subsequent removal of protective groups by hydrazine hydrate treatment and acid work-up to liberate the free amine.

This method allows for selective functionalization and avoids unwanted polymerization or side reactions.

Methylation of Ethanamine Side Chain

The N-methylation step is typically performed after the ethanamine side chain is installed. Common methylating agents include:

  • Methyl iodide (MeI) in the presence of a base.
  • Formaldehyde and formic acid (Eschweiler–Clarke methylation).

Methylation is generally carried out under mild conditions to avoid over-alkylation or degradation of the indane ring.

Representative Synthetic Procedure

Step Reagents/Conditions Description Yield (%)
1 5-Formyl-2,3-dihydro-1H-indene + Methylamine Imine formation in presence of acetic acid -
2 NaBH4 or catalytic hydrogenation (e.g., Pd/C) Reduction of imine to secondary amine Moderate
3 Methyl iodide + base (e.g., triethylamine) N-Methylation of ethanamine nitrogen Moderate
4 Purification by chromatography Isolation of pure this compound -

This sequence is adapted from reductive amination and methylation protocols used in the synthesis of related indane amines.

Alternative Methods and Variations

Analytical and Characterization Data

Technique Observations/Results
1H NMR Signals corresponding to indane aromatic protons, methylene groups adjacent to nitrogen, and N-methyl protons
13C NMR Characteristic peaks for aromatic carbons and aliphatic carbons adjacent to nitrogen
IR Spectroscopy NH stretching bands around 3300 cm⁻¹; aromatic C-H stretching
Mass Spectrometry Molecular ion peak consistent with C11H15N (m/z ~161)
Elemental Analysis Consistent with calculated values for C, H, N

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive amination + methylation Aldehyde + methylamine, NaBH4, MeI Straightforward, moderate yield Requires careful control of methylation
Protective group strategy Phthalimido/acetyl protection, hydrazine hydrate High selectivity, good yields Multi-step, requires deprotection
Hydrogenation of alkynyl amine Lindlar catalyst, pyridine, MeOH, H2 Selective reduction Specific to certain precursors
Diastereomeric resolution Carbamate formation, fractional crystallization Access to chiral amines More complex and time-consuming

Chemical Reactions Analysis

2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve complex biochemical interactions .

Comparison with Similar Compounds

Analytical and Forensic Considerations

  • Detection Challenges: Routine GC-MS struggles with novel analogs like 5-PPDI due to absent spectral libraries. Advanced techniques (e.g., HRMS, NMR) are essential for identification .
  • Structural Elucidation : X-ray crystallography (e.g., SHELX software) and FTIR spectroscopy are critical for confirming dihydroindenyl derivatives .

Pharmacological and Regulatory Implications

  • Cathinones vs. Phenethylamines: Cathinones (e.g., 5-PPDI) exhibit stimulant effects via monoamine reuptake inhibition, while non-ketone analogs like this compound may have distinct mechanisms .
  • Legislative Status : Compounds like 5-APDI and 5-PPDI are often classified as New Psychoactive Substances (NPS), requiring rapid regulatory response .

Biological Activity

2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H13_{13}N
  • Molecular Weight : 147.22 g/mol
  • CAS Number : 13203-56-0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Studies suggest that it may act as a monoamine reuptake inhibitor, which could influence mood and cognitive functions.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties against neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters .
  • Cytotoxicity :
    • In vitro studies have shown that the compound exhibits low cytotoxicity in human cell lines at concentrations below 12.5 µM .
  • Blood-Brain Barrier Penetration :
    • The compound is reported to effectively cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AChE InhibitionIC50_{50} values indicating potent inhibition
MAO InhibitionEffective against both MAO-A and MAO-B
CytotoxicityLow toxicity in PC12 cells
BBB PenetrationConfirmed ability to penetrate the BBB

Case Study: Neuroprotective Potential

A study focused on the neuroprotective effects of the compound revealed that it could mitigate oxidative stress in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. This suggests a mechanism by which the compound may protect neurons from damage associated with neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics:

  • Bioavailability Score : 0.55 indicates moderate bioavailability.
  • Solubility : High solubility in physiological conditions enhances its potential for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,3-Dihydro-1H-inden-5-yl)-N-methylethan-1-amine, and what methodological considerations are crucial for reproducibility?

The compound is typically synthesized via reductive amination of 5-substituted indene derivatives with methylamine. Key steps include halogenation of the indene scaffold followed by coupling with methylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Solvents like toluene or DMF enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments and confirms amine functionalization (δ 2.5–3.0 ppm for N–CH₃).
  • HRMS : Validates molecular weight (C₁₁H₁₅N, MW 161.25 g/mol).
  • X-ray crystallography : Resolves stereochemistry and crystal packing. Cross-referencing with PubChem CID 55264705 ensures consistency in spectral interpretation .

Q. What preliminary biological screening approaches are recommended to assess this compound’s pharmacological potential?

  • Receptor binding assays : Screen for affinity toward serotonin/dopamine receptors (radioligand displacement).
  • Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial activity : Broth microdilution against S. aureus and E. coli (MIC values) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Apply design of experiments (DoE) to optimize parameters:

  • Catalyst loading (0.5–5 mol% Pd).
  • Temperature (80–120°C) and solvent polarity (DMF vs. toluene). Response surface methodology (RSM) identifies ideal conditions, while GC-MS monitors intermediates. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies resolve contradictions in spectral data interpretation for this compound’s stereoisomers?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • NOESY NMR : Confirms spatial proximity of protons in diastereomers.
  • Vibrational circular dichroism (VCD) : Distinguishes absolute configurations. Computational tools (e.g., Gaussian DFT) predict NMR shifts to validate experimental data .

Q. Which computational frameworks are suitable for predicting the compound’s metabolic stability and off-target effects?

  • Molecular docking (AutoDock Vina) : Predicts binding to CYP450 isoforms (e.g., 3A4, 2D6).
  • ADMET prediction (SwissADME) : Estimates bioavailability, BBB permeability, and hepatotoxicity.
  • Molecular dynamics (GROMACS) : Simulates ligand-receptor binding stability over 100 ns trajectories .

Q. How should stability studies be designed to evaluate the compound’s degradation pathways under physiological conditions?

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1.2–7.4).
  • HPLC-UV/LC-MS : Quantify degradation products (e.g., oxidized amines).
  • Kinetic modeling : Use the Arrhenius equation to extrapolate shelf-life at 25°C .

Q. What mechanistic studies are required to elucidate the compound’s role in observed anticancer activity?

  • Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells.
  • siRNA knockdown : Validate target proteins (e.g., apoptosis regulators).
  • In vivo xenografts : Monitor tumor regression in murine models alongside pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Methodological Notes

  • Key References : PubChem (CID 55264705), CAS Common Chemistry, and EPA DSSTox ensure reliability .
  • Data Validation : Cross-check spectral data with computational predictions and orthogonal assays (e.g., HRMS + X-ray) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.